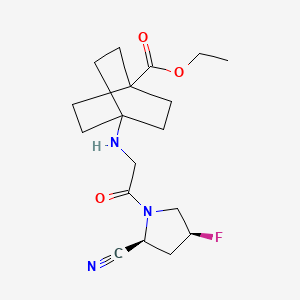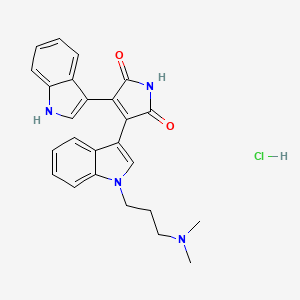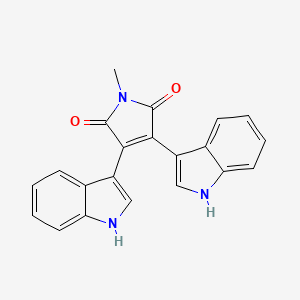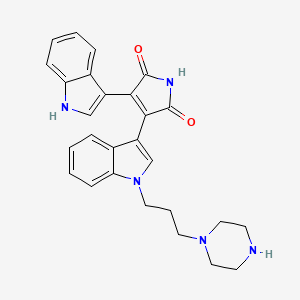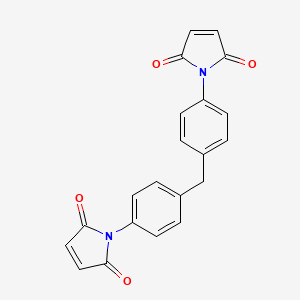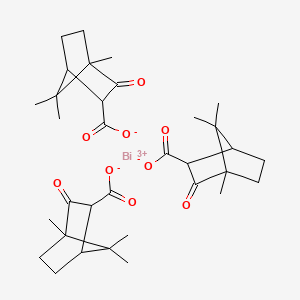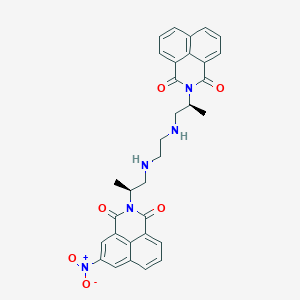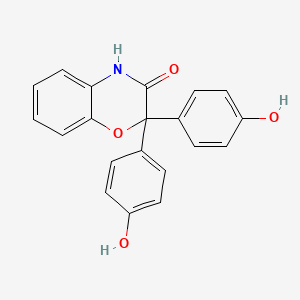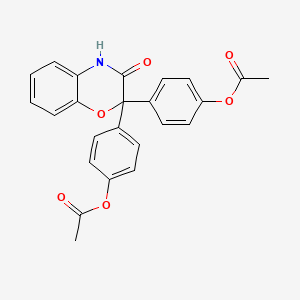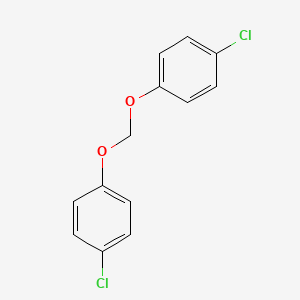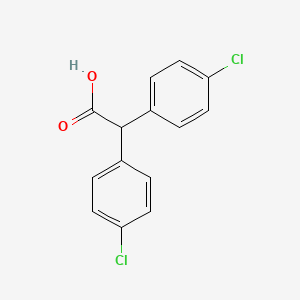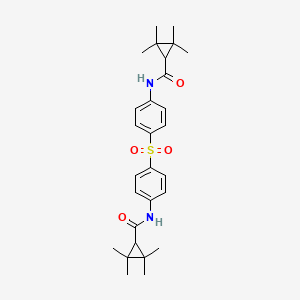
BRD7116
Overview
Description
BRD7116: is a bis-aryl sulfone compound known for its selective inhibition of leukemia stem cells. It competitively binds to bacterial DNA gyrase, exhibiting significant anti-leukemia activity . The compound has shown promise in both cell-autonomous and cell-non-autonomous mechanisms, making it a valuable tool in cancer research .
Preparation Methods
Industrial Production Methods: Industrial production methods for BRD7116 are not extensively documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and efficacy .
Chemical Reactions Analysis
Types of Reactions: BRD7116 undergoes various chemical reactions, including:
Reduction: Reduction reactions may also be possible, but specific reagents and conditions are not widely reported.
Substitution: this compound can participate in substitution reactions, particularly involving its sulfone groups
Common Reagents and Conditions: Common reagents and conditions for these reactions are not extensively detailed in available literature. typical reagents for sulfone compounds include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride .
Scientific Research Applications
BRD7116 has several scientific research applications, including:
Chemistry: Used as a tool compound to study DNA gyrase inhibition and its effects on bacterial cells
Biology: Investigated for its role in inhibiting leukemia stem cells and its potential therapeutic applications
Medicine: Explored for its anti-leukemia properties and potential use in developing new cancer treatments
Industry: Utilized in research and development for new antibacterial agents and cancer therapeutics
Mechanism of Action
BRD7116 exerts its effects by competitively binding to bacterial DNA gyrase, an enzyme crucial for DNA replication and transcription . This binding inhibits the enzyme’s activity, leading to the disruption of bacterial cell growth and division . Additionally, this compound targets leukemia stem cells through both cell-autonomous and cell-non-autonomous mechanisms, impairing the stroma’s ability to support leukemia cells and inducing transcriptional changes consistent with myeloid differentiation .
Comparison with Similar Compounds
Levofloxacin: A broad-spectrum antibiotic that inhibits DNA gyrase and topoisomerase IV.
Ciprofloxacin: Another fluoroquinolone antibiotic that targets DNA gyrase and topoisomerase IV.
Zoliflodacin: A novel antibacterial compound that inhibits DNA gyrase and topoisomerase.
Uniqueness: BRD7116 is unique in its selective inhibition of leukemia stem cells and its dual mechanism of action, targeting both bacterial DNA gyrase and leukemia stem cells . This dual functionality sets it apart from other similar compounds that primarily focus on antibacterial activity .
Properties
IUPAC Name |
2,2,3,3-tetramethyl-N-[4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]sulfonylphenyl]cyclopropane-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N2O4S/c1-25(2)21(26(25,3)4)23(31)29-17-9-13-19(14-10-17)35(33,34)20-15-11-18(12-16-20)30-24(32)22-27(5,6)28(22,7)8/h9-16,21-22H,1-8H3,(H,29,31)(H,30,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXFWAHRAMUDLJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(C1(C)C)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)NC(=O)C4C(C4(C)C)(C)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N2O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


